molecular formula C12H18N2O3 B584039 tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate CAS No. 153621-48-8

tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate

Cat. No.: B584039
CAS No.: 153621-48-8
M. Wt: 238.287
InChI Key: QWFNVAGTSLGOHP-UHFFFAOYSA-N
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Description

tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate (CAS: 205676-84-2) is a carbamate-protected pyridine derivative characterized by a hydroxymethyl substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group on the adjacent methyl group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its hydroxymethyl group enhances reactivity for further functionalization, making it valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)pyridin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h4-6,15H,7-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFNVAGTSLGOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652155
Record name tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153621-48-8
Record name tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

The most common starting material is ethyl 6-(tert-butoxycarbonyl(methyl)amino)picolinate , a Boc-protected pyridinecarboxylate ester. Key reagents include:

  • Lithium aluminum hydride (LiAlH4) : A strong reducing agent for ester-to-hydroxymethyl conversion.

  • Tetrahydrofuran (THF) or diethyl ether : Solvents for LiAlH4 reactions.

  • Boc-protecting agents : Di-tert-butyl dicarbonate (Boc anhydride) for amine protection.

Reaction Conditions and Optimization

The reduction typically proceeds under inert atmospheres at 0–20°C. For example:

  • Temperature : 0°C initial cooling, gradual warming to room temperature.

  • Duration : 3–12 hours, depending on ester reactivity.

  • Workup : Quenching with THF-water mixtures, followed by NaOH and filtration.

Example Protocol :

  • Suspend LiAlH4 (1.8 g, 48 mmol) in dry THF (200 mL) at 0°C.

  • Add ethyl 6-(tert-butoxycarbonyl(methyl)amino)picolinate (8.9 g, 24 mmol) dropwise.

  • Stir for 3–12 hours, then quench with THF:water (9:1).

  • Filter and concentrate to isolate the product.

Yield and Purity Considerations

ConditionSolventTime (h)YieldPuritySource
0°C → RT, N2THF1267%>95%
0°C, LAH in etherDiethyl ether378%>90%

Yields are influenced by solvent choice and quenching protocols. THF generally provides higher yields (67–78%) compared to diethyl ether.

Alternative Pathways via Nucleophilic Substitution

Bromomethyl Intermediate Synthesis

An alternative route involves bromomethyl intermediates for hydroxyl group introduction:

  • Bromination : Treat 6-methylpyridin-2-ylmethyl carbamate with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane.

  • Substitution : Replace bromine with hydroxide via SN2 reaction.

Example Protocol :

  • React tert-Butyl {[6-methylpyridin-2-yl]methyl}carbamate (1.8 g) with CBr4 (3.19 g) and PPh3 (2.53 g) in CH2Cl2 at 0°C.

  • Stir for 30 minutes, evaporate, and purify via column chromatography.

  • Treat the brominated product with aqueous NaOH to yield the hydroxymethyl derivative.

Hydroxyl Group Introduction

Hydroxymethylation can also be achieved via:

  • Oxidation-Reduction : Oxidize a methyl group to a carboxylic acid, followed by esterification and reduction.

  • Direct Hydroxymethylation : Use formaldehyde under basic conditions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Ester ReductionHigh yields, straightforwardRequires anhydrous conditions60–78%
Bromomethyl PathwayFlexible for further functionalizationMulti-step, lower atom economy50–65%

The ester reduction method is preferred for scalability, while the bromomethyl route offers versatility for derivatives.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are recommended to:

  • Maintain consistent temperature control during LiAlH4 reductions.

  • Minimize exposure to moisture-sensitive intermediates.

  • Optimize Boc protection steps using flow chemistry .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce the pyridine and carbamate functionalities into target compounds .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) CAS Number Key Applications/Notes
This compound C₁₂H₁₈N₂O₃ 238.28 -CH₂OH (6) 205676-84-2 Pharmaceutical intermediate; precursor for oxidation or conjugation reactions
tert-Butyl (6-chloropyridin-2-yl)methylcarbamate C₁₁H₁₅ClN₂O₂ 242.70 -Cl (6) 159603-71-1 Intermediate in palladium-catalyzed coupling reactions
tert-Butyl (6-methoxypyridin-2-yl)carbamate C₁₁H₁₆N₂O₃ 224.26 -OCH₃ (6) 855784-40-6 Used in APIs and skincare products; high solubility in polar solvents
tert-Butyl (4-methylpyridin-2-yl)carbamate C₁₁H₁₆N₂O₂ 208.26 -CH₃ (4) - CK1δ inhibitor; high yield synthesis (93%) and 125°C melting point
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 -OCH₃ (5,6) 1142192-08-2 High-cost intermediate; used in complex organic syntheses
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate C₁₄H₂₂N₂O₃ 266.34 -OCH₂CH₃ (6), -CH₃ (2) 1355189-35-3 Pharmaceutical intermediate with 97% purity

Key Differences :

  • The hydroxymethyl group introduces higher polarity and susceptibility to oxidation compared to chloro or methoxy groups.
  • Chloro derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electronegative Cl atom .
  • Methoxy-substituted analogs exhibit enhanced stability and solubility, favoring applications in drug formulations .

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxymethyl group in the target compound improves water solubility compared to methyl or chloro analogs, facilitating biological testing .
  • Stability : tert-Butyl (6-chloropyridin-2-yl)methylcarbamate is more stable under basic conditions, whereas the hydroxymethyl analog may require storage at low temperatures to prevent degradation .

Biological Activity

tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a pyridine ring and a hydroxymethyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃. The compound features a tert-butyl group attached to a pyridine ring at the 6-position, which is further substituted by a hydroxymethyl group and a carbamate functional group. This structural complexity contributes to its potential biological activities.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • Antimicrobial Activity : Many pyridine derivatives have demonstrated efficacy against bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar antimicrobial properties, potentially making it useful in developing new antibiotics.
  • Anticancer Properties : Some studies have indicated that pyridine derivatives can inhibit cancer cell proliferation. While specific data on this compound is limited, its structural similarity to known anticancer agents suggests it may also exhibit cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound is being explored as a lead for developing inhibitors targeting specific enzymes or receptors involved in disease processes. Its ability to modulate enzyme activity could have significant implications for therapeutic interventions.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Further research is necessary to delineate these interactions and their implications in therapeutic contexts .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique characteristics of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamateC₁₁H₁₆N₂O₃Different position of hydroxymethyl groupVarying biological activity due to structural changes
N,N-Dimethyl (6-(hydroxymethyl)pyridin-2-yl)carbamateC₁₂H₁₈N₂O₃Dimethyl substitution on nitrogenAltered pharmacokinetics
Tert-butyl ((6-(hydroxymethyl)pyridin-2-yl)methyl)(methyl)carbamateC₁₃H₂₀N₂O₃Additional methyl groupsPotentially enhanced solubility

This table highlights the distinctions in structure that may influence solubility, stability, and biological interactions, emphasizing the unique attributes of this compound in chemical and biological contexts .

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